1-Bromo-3-(2-methoxyethoxy)methylbenzene
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Overview
Description
1-Bromo-3-(2-methoxyethoxy)methylbenzene is an organic compound with the molecular formula C10H13BrO2. It is a brominated benzene derivative, characterized by the presence of a bromine atom and a methoxyethoxy group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(2-methoxyethoxy)methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 3-(2-methoxyethoxy)methylbenzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled temperature conditions to ensure selective bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(2-methoxyethoxy)methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming 3-(2-methoxyethoxy)methylbenzene.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution: 3-(2-methoxyethoxy)methylphenol, 3-(2-methoxyethoxy)methylaniline.
Oxidation: 3-(2-methoxyethoxy)methylbenzaldehyde, 3-(2-methoxyethoxy)methylbenzoic acid.
Reduction: 3-(2-methoxyethoxy)methylbenzene.
Scientific Research Applications
1-Bromo-3-(2-methoxyethoxy)methylbenzene is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development and as a building block for bioactive compounds.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-bromo-3-(2-methoxyethoxy)methylbenzene involves its interaction with nucleophiles and electrophiles. The bromine atom, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. This facilitates substitution reactions where the bromine atom is replaced by other functional groups. The methoxyethoxy group can undergo oxidation or reduction, leading to the formation of various derivatives .
Comparison with Similar Compounds
1-Bromo-2-(2-methoxyethoxy)ethane: Similar structure but with a different substitution pattern on the benzene ring.
1-Bromo-2-(methoxymethoxy)ethane: Contains a methoxymethoxy group instead of a methoxyethoxy group.
1-(2-Bromoethoxy)-2-(2-methoxyethoxy)ethane: Similar functional groups but different overall structure.
Uniqueness: 1-Bromo-3-(2-methoxyethoxy)methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of both bromine and methoxyethoxy groups allows for diverse chemical transformations and applications in various fields .
Properties
IUPAC Name |
1-bromo-3-(2-methoxyethoxymethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-12-5-6-13-8-9-3-2-4-10(11)7-9/h2-4,7H,5-6,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVCPDALWVZRAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC1=CC(=CC=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681333 |
Source
|
Record name | 1-Bromo-3-[(2-methoxyethoxy)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251156-96-3 |
Source
|
Record name | 1-Bromo-3-[(2-methoxyethoxy)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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